N-(2,3-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Structurally, it features:
- A thieno[3,2-d]pyrimidine core with 2,4-dioxo substituents.
- A 2-(thiophen-2-yl)ethyl side chain at position 3, contributing aromatic and electron-rich properties.
Properties
Molecular Formula |
C23H23N3O5S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H23N3O5S2/c1-30-18-7-3-5-15(20(18)31-2)13-24-19(27)14-26-17-9-12-33-21(17)22(28)25(23(26)29)10-8-16-6-4-11-32-16/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,24,27) |
InChI Key |
MDPPUHYGCORTGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 370.45 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
A study by Walid Fayad (2019) identified this compound as a potential anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several bacterial strains. The structure's unique thiophene and pyrimidine components are believed to contribute to its antimicrobial efficacy .
The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. By binding to these targets, the compound may disrupt cellular processes critical for cancer cell growth and replication.
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : In a controlled study, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
- Antibacterial Testing : A series of tests were conducted against Gram-positive and Gram-negative bacteria. Results showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs from the evidence, focusing on structural features, molecular properties, and reported activities:
Key Structural and Functional Insights:
Core Heterocycle Variations: Thieno[3,2-d]pyrimidine (target) vs. benzothieno-triazolo-pyrimidine (10a): The fused tetrahydrobenzene ring in 10a increases rigidity and may enhance DNA intercalation , whereas the target’s thiophene-ethyl chain improves π-π stacking with hydrophobic enzyme pockets . Pyrimidine-thioacetamide (19) vs. thiazolo-pyrimidine (11b): The trifluoromethyl group in 19 enhances metabolic stability, while the carbonitrile in 11b introduces electrophilic reactivity .
Substituent Effects :
- N-(2,3-dimethoxybenzyl) in the target compound likely improves blood-brain barrier penetration compared to N-phenyl in 10a .
- The thiophen-2-yl ethyl side chain in the target provides conformational flexibility absent in rigid analogs like 11b .
Pharmacokinetic Properties: Compounds with ester groups (e.g., 1) exhibit higher aqueous solubility but lower bioavailability than acetamide derivatives (e.g., target, 19) . The cyanobenzylidene group in 11b may reduce metabolic clearance due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
